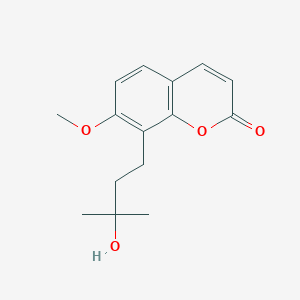

Osthol hydrate

Description

Properties

IUPAC Name |

8-(3-hydroxy-3-methylbutyl)-7-methoxychromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18O4/c1-15(2,17)9-8-11-12(18-3)6-4-10-5-7-13(16)19-14(10)11/h4-7,17H,8-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYGJNTORCNKCGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CCC1=C(C=CC2=C1OC(=O)C=C2)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Neuroprotective Mechanisms of Osthole in Neurodegenerative Diseases: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Osthole, a natural coumarin derivative primarily found in the plant Cnidium monnieri, has emerged as a promising therapeutic candidate for a range of neurodegenerative diseases.[1][2][3] Its multifaceted pharmacological activities, including anti-inflammatory, antioxidant, and anti-apoptotic properties, position it as a molecule of significant interest in the pursuit of effective treatments for conditions such as Alzheimer's disease, Parkinson's disease, and other neurological disorders.[4][5][6] This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the neuroprotective effects of osthole, with a focus on key signaling pathways and cellular processes.

Core Mechanisms of Action

Osthole exerts its neuroprotective effects through the modulation of several critical signaling pathways and cellular functions. These interconnected mechanisms collectively contribute to its ability to mitigate neuronal damage, reduce inflammation, and combat oxidative stress in the central nervous system.

Anti-inflammatory Effects

Chronic neuroinflammation is a hallmark of many neurodegenerative diseases. Osthole has been shown to suppress inflammatory responses in the brain by targeting key signaling pathways.[4][7]

-

NF-κB Signaling: Osthole inhibits the activation of Nuclear Factor-kappa B (NF-κB), a pivotal transcription factor that governs the expression of pro-inflammatory cytokines.[4][8] It can block the phosphorylation and subsequent degradation of IκB-α, which in turn prevents the translocation of NF-κB to the nucleus.[4] This leads to a reduction in the production of inflammatory mediators such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and cyclooxygenase-2 (COX-2).[7][8]

-

MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway is also a key regulator of inflammation. Osthole has been observed to modulate this pathway by suppressing the phosphorylation of c-Jun N-terminal kinase (JNK) while prolonging the activation of extracellular signal-regulated kinase 1/2 (ERK1/2), contributing to its anti-inflammatory and neuroprotective effects.[1]

-

Microglial Activation: Osthole can antagonize the activation of microglia, the resident immune cells of the brain.[9][10] By inhibiting microglial activation, osthole reduces the release of neurotoxic inflammatory cytokines and reactive oxygen species (ROS).[11]

Antioxidant Properties

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the brain's antioxidant defenses, is a major contributor to neuronal cell death in neurodegenerative conditions. Osthole combats oxidative stress through multiple mechanisms.

-

Nrf2 Signaling Pathway: Osthole is a potent activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[9][12][13] Nrf2 is a master regulator of the antioxidant response. Upon activation by osthole, Nrf2 translocates to the nucleus and binds to the antioxidant response element (ARE), leading to the upregulation of a battery of antioxidant and detoxifying enzymes, including heme oxygenase-1 (HO-1) and superoxide dismutase (SOD).[9][13]

-

Direct Scavenging of ROS: While the primary antioxidant mechanism is through Nrf2 activation, some studies suggest osthole may also have direct ROS scavenging capabilities.

Anti-apoptotic Activity

Apoptosis, or programmed cell death, is a crucial process in the elimination of damaged neurons. However, excessive apoptosis contributes to the progressive neuronal loss seen in neurodegenerative diseases. Osthole has demonstrated the ability to inhibit neuronal apoptosis.

-

PI3K/Akt Signaling Pathway: The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical pro-survival pathway. Osthole has been shown to activate this pathway, leading to the phosphorylation and activation of Akt.[2][14][15] Activated Akt can then phosphorylate and inactivate pro-apoptotic proteins such as Bad and Bax, while promoting the activity of anti-apoptotic proteins like Bcl-2.[16]

-

Wnt/β-catenin Signaling: Osthole can also activate the Wnt/β-catenin signaling pathway, which is involved in neuronal proliferation, differentiation, and survival.[17] Activation of this pathway can inhibit apoptosis and promote neurogenesis.[5][17]

Osthole in Specific Neurodegenerative Diseases

Alzheimer's Disease (AD)

In the context of Alzheimer's disease, osthole has shown potential in targeting the key pathological hallmarks of the disease: amyloid-beta (Aβ) plaques and neurofibrillary tangles composed of hyperphosphorylated tau protein.

-

Inhibition of Aβ Aggregation and Neurotoxicity: Studies have indicated that osthole can inhibit the aggregation of Aβ peptides and reduce their neurotoxic effects.[2]

-

Reduction of Tau Hyperphosphorylation: Osthole has been found to decrease the hyperphosphorylation of tau protein.[18] This is achieved, in part, through the activation of the PI3K/Akt pathway, which leads to the inhibition of Glycogen Synthase Kinase-3 beta (GSK-3β), a primary kinase responsible for tau phosphorylation.[18][19]

-

Synaptic Plasticity: Osthole has been shown to improve synaptic plasticity and cognitive function in animal models of AD by regulating glutamate levels.[20] It can also reverse the reduction of synaptic proteins like synapsin-1 and synaptophysin.[21]

Parkinson's Disease (PD)

In Parkinson's disease models, osthole has demonstrated neuroprotective effects on dopaminergic neurons, which are progressively lost in this condition.

-

Protection of Dopaminergic Neurons: Osthole protects dopaminergic neurons from toxins like MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) and 6-hydroxydopamine (6-OHDA).[5][6][22]

-

Modulation of Notch Signaling: Osthole has been shown to attenuate PD symptoms by suppressing the Notch signaling pathway.[5][22]

-

Inhibition of JAK/STAT and MAPK Pathways: In cellular models of PD, osthole has been found to inhibit the JAK/STAT and MAPK pathways, which are involved in inflammation and apoptosis.[6]

Quantitative Data Summary

The following tables summarize the quantitative data from various in vitro and in vivo studies on the effects of osthole.

| In Vitro Studies | ||||

| Cell Line | Model | Osthole Concentration | Key Findings | Reference |

| SH-SY5Y | Scratch Injury | Not Specified | Suppressed apoptosis and inflammatory factor release by blocking IκB-α phosphorylation and NF-κB translocation. | [4] |

| SH-SY5Y | 6-OHDA induced cytotoxicity | 100 µM | Prevented 6-OHDA-induced cytotoxicity by inhibiting ROS generation and reducing the activity of JAK/STAT, MAPK, and apoptotic pathways. | [6] |

| BV2 (microglial cells) | LPS-induced inflammation | 40 µM | Activated the Nrf2/HO-1 signaling pathway. | [9] |

| Mouse cortical neurons & SH-SY5Y | APP695swe transduction | Not Specified | Enhanced cell viability, prevented cell death, and reversed the reduction of synaptic proteins. | [21] |

| Tca8113 (tongue cancer cells) | - | 40, 80, 120, 160 µmol/L | Inhibited proliferation, induced apoptosis, and blocked autophagy. | [23] |

| In Vivo Studies | ||||

| Animal Model | Disease Model | Osthole Dosage | Key Findings | Reference |

| Rats | Permanent Middle Cerebral Artery Occlusion (MCAO) | Not Specified | Improved neurological deficits and decreased infarct volume. Restored mRNA and protein levels of TNF-α, IL-1β, COX-2, and iNOS. | [7] |

| Rats | Aβ25-35 induced senile dementia | Not Specified | Improved learning and memory impairment and increased synaptic plasticity. | [20] |

| Mice | MPTP-induced Parkinson's disease | Not Specified | Attenuated motor deficits, loss of dopaminergic neurons, and microglial activation. Suppressed Notch signaling. | [5][22] |

| Rats | Traumatic Brain Injury (TBI) | 10, 20, 40 mg/kg (intraperitoneal) | Reduced neurological deficits, cerebral edema, and hippocampal neuron loss. Increased SOD activity and GSH levels, and reduced MDA levels. | [16] |

| APP/PS1 transgenic mice | Alzheimer's Disease | Not Specified | Improved memory and cognition, reduced Aβ deposition and tau hyperphosphorylation. Enhanced Nrf2 signaling. | [13] |

| Quails & Rats | Hyperlipidemic & Alcoholic Fatty Liver | 5-20 mg/kg for 6 weeks | Decreased serum and hepatic lipid levels. Increased SOD activity. | [24][25] |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. Below are generalized protocols for key experiments cited in the literature on osthole.

Western Blot Analysis

-

Objective: To determine the protein expression levels of key signaling molecules (e.g., p-Akt, Akt, p-Nrf2, Nrf2, NF-κB, IκB-α, Bax, Bcl-2, cleaved caspase-3).

-

Protocol:

-

Homogenize brain tissue or lyse cultured cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA protein assay.

-

Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel.

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against the target proteins overnight at 4°C.

-

Wash the membrane with TBST and then incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system and quantify the band intensities using densitometry software. Normalize to a loading control such as β-actin or GAPDH.[21][22][23]

-

Enzyme-Linked Immunosorbent Assay (ELISA)

-

Objective: To quantify the levels of cytokines (e.g., TNF-α, IL-1β, IL-6) in brain tissue homogenates or cell culture supernatants.

-

Protocol:

-

Coat a 96-well plate with a capture antibody specific for the cytokine of interest and incubate overnight.

-

Wash the plate and block with a suitable blocking buffer.

-

Add standards and samples (brain homogenates or cell culture media) to the wells and incubate.

-

Wash the plate and add a detection antibody conjugated to an enzyme (e.g., HRP).

-

Wash the plate and add a substrate solution to produce a colorimetric reaction.

-

Stop the reaction and measure the absorbance at a specific wavelength using a microplate reader.

-

Calculate the concentration of the cytokine in the samples based on the standard curve.[21][22]

-

Immunohistochemistry/Immunofluorescence

-

Objective: To visualize the localization and expression of specific proteins (e.g., tyrosine hydroxylase (TH) for dopaminergic neurons, Iba-1 for microglia) in brain tissue sections.

-

Protocol:

-

Perfuse the animal with saline followed by 4% paraformaldehyde (PFA).

-

Dissect the brain and post-fix in 4% PFA, then cryoprotect in sucrose solutions.

-

Cut brain sections using a cryostat or vibratome.

-

Permeabilize the sections with a detergent (e.g., Triton X-100).

-

Block non-specific binding sites with a blocking solution (e.g., normal goat serum).

-

Incubate the sections with primary antibodies against the target proteins.

-

For immunohistochemistry, incubate with a biotinylated secondary antibody followed by an avidin-biotin-peroxidase complex and visualize with a chromogen like diaminobenzidine (DAB).

-

For immunofluorescence, incubate with a fluorescently labeled secondary antibody.

-

Mount the sections on slides and visualize using a microscope.[5][11][22]

-

Cell Viability Assay (MTT Assay)

-

Objective: To assess the effect of osthole on cell viability.

-

Protocol:

-

Plate cells in a 96-well plate and treat with different concentrations of osthole and/or a neurotoxin.

-

After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.

-

Incubate for a few hours to allow viable cells to convert MTT into formazan crystals.

-

Solubilize the formazan crystals with a solvent (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Express cell viability as a percentage of the control group.[6][23]

-

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by osthole and a general experimental workflow for its investigation.

Caption: Key signaling pathways modulated by Osthole in neuroprotection.

Caption: General experimental workflow for investigating Osthole's neuroprotective effects.

Conclusion

Osthole presents a compelling case as a multitargeted therapeutic agent for neurodegenerative diseases. Its ability to concurrently modulate inflammatory, oxidative, and apoptotic pathways highlights its potential to address the complex and interconnected nature of these disorders. Further research, particularly well-designed clinical trials, is warranted to translate these promising preclinical findings into effective therapies for patients. This guide provides a foundational understanding of osthole's mechanisms of action to aid researchers and drug development professionals in this endeavor.

References

- 1. Osthole: A Review on Its Bioactivities, Pharmacological Properties, and Potential as Alternative Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. caringsunshine.com [caringsunshine.com]

- 3. Osthole: A Multifunctional Natural Compound with Potential Anticancer, Antioxidant and Anti-inflammatory Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Osthole alleviates inflammation by down-regulating NF-κB signaling pathway in traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. Osthole attenuated cytotoxicity induced by 6-OHDA in SH-SY5Y cells through inhibition of JAK/STAT and MAPK pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Osthole Attenuates Focal Inflammatory Reaction Following Permanent Middle Cerebral Artery Occlusion in Rats [jstage.jst.go.jp]

- 8. Network Proximity Analysis Deciphers the Pharmacological Mechanism of Osthole against D-Galactose Induced Cognitive Disorder in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Osthole Antagonizes Microglial Activation in an NRF2-Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Osthole Antagonizes Microglial Activation in an NRF2-Dependent Manner - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. tandfonline.com [tandfonline.com]

- 12. researchgate.net [researchgate.net]

- 13. Studies on the Neuroprotection of Osthole on Glutamate-Induced Apoptotic Cells and an Alzheimer's Disease Mouse Model via Modulation Oxidative Stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. discovery.researcher.life [discovery.researcher.life]

- 15. researchgate.net [researchgate.net]

- 16. Neuroprotective effects of osthole pretreatment against traumatic brain injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Osthole promotes neuronal differentiation and inhibits apoptosis via Wnt/β-catenin signaling in an Alzheimer's disease model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Osthole: an overview of its sources, biological activities, and modification development - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Osthole improves synaptic plasticity in the hippocampus and cognitive function of Alzheimer's disease rats via regulating glutamate - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Neuroprotective Effect of Osthole on Neuron Synapses in an Alzheimer's Disease Cell Model via Upregulation of MicroRNA-9 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Osthole alleviates MPTP-induced Parkinson's disease mice by suppressing Notch signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. [Effects of Osthole on Apoptosis and Autophagy of Human Tongue Cancer Tca8113 Cells] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Experimental study of osthole on treatment of hyperlipidemic and alcoholic fatty liver in animals - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Experimental study of osthole on treatment of hyperlipidemic and alcoholic fatty liver in animals - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide on the Pharmacological Properties of Natural Osthole and its Hydrate Derivative

For Researchers, Scientists, and Drug Development Professionals

Executive Summary: This technical guide provides an in-depth analysis of the pharmacological properties of Osthole, a natural coumarin predominantly isolated from Cnidium monnieri, and its related natural derivative, Osthol hydrate. While the majority of current research focuses on Osthole, this document synthesizes the available data for both compounds, with a clear distinction between them. It covers a wide spectrum of biological activities, including anticancer, anti-inflammatory, and neuroprotective effects. The guide presents quantitative data in structured tables, details key experimental protocols, and visualizes the primary signaling pathways—PI3K/Akt, MAPK/ERK, and NF-κB—through which Osthole exerts its effects, using Graphviz diagrams. This document is intended to serve as a foundational resource for researchers exploring the therapeutic potential of these natural compounds.

Introduction: Osthole and Natural this compound

Osthole is a natural coumarin derivative found in several medicinal plants, most notably Cnidium monnieri.[1][2] It is recognized for a broad range of pharmacological activities, including anti-inflammatory, neuroprotective, osteogenic, and antitumor properties.[1][3][4]

Natural this compound (8-(3-hydroxy-3-methylbutyl)-7-methoxychromen-2-one) is a related but distinct compound, also found in Cnidium monnieri. It is not merely a hydrated form of Osthole but a separate metabolite with a different chemical structure (C₁₅H₁₈O₄ for the hydrate vs. C₁₅H₁₆O₃ for Osthole). Research specifically isolating the pharmacological properties of this compound is limited; therefore, this guide will focus on the extensive data available for Osthole while providing context for its hydrate derivative where information is available.

Quantitative Pharmacological Data

The following tables summarize the quantitative data on the biological activities of Osthole from various in vitro and in vivo studies.

Table 1: In Vitro Anticancer Activity of Osthole (IC₅₀ Values)

| Cell Line | Cancer Type | IC₅₀ Value (µM) | Exposure Time (hours) | Citation |

| FaDu | Head and Neck Squamous Cell Carcinoma | 122.35 ± 11.63 | 24 | |

| FaDu | Head and Neck Squamous Cell Carcinoma | 93.36 ± 8.71 | 48 | |

| MDA-MB-231 | Triple-Negative Breast Cancer | ~50 (at 40% proliferation inhibition) | Not Specified | [5] |

| SW982 | Human Synovial Sarcoma | 50 & 100 (effective concentrations) | 48 | [6] |

| C6 Glioma Cells | Glioma | 25, 50, 100 (effective concentrations) | Not Specified | [7] |

Table 2: In Vitro Anti-Inflammatory and Neuroprotective Activity of Osthole

| Cell Model | Activity | Effect and Concentration | Citation |

| LPS-induced RAW 264.7 | Anti-inflammatory | Inhibition of NO, PGE₂, TNF-α, IL-6 | [8] |

| IL-1β-stimulated SW982 | Anti-inflammatory | Inhibition of IL-6 and TNF-α at 50 & 100 µM | [6] |

| Histamine-induced Caco-2 | Anti-inflammatory | ↓ IL-1β at 300 ng/mL; ↓ IL-6 & TNF-α at all concentrations (150-450 ng/mL) | [9] |

| 6-OHDA-induced SH-SY5Y | Neuroprotective | Protective effects observed at 100 µM | [10] |

| APP-overexpressed neurons | Neuroprotective | Enhanced cell viability | [11] |

Table 3: In Vivo Pharmacological Dosing of Osthole

| Animal Model | Condition | Dosage | Outcome | Citation |

| Collagen-induced arthritis rats | Arthritis | 20 and 40 mg/kg | Alleviated arthritic symptoms, decreased IL-1β, TNF-α, IL-6 | [6] |

| DSS-induced colitis mice | Ulcerative Colitis | Not specified | Relieved symptoms of colitis | [8] |

| D-galactose-induced rats | Cognitive Disorder | Not specified | Reduced neuron loss and apoptosis | [12] |

| Acute ischemic stroke rats | Ischemic Stroke | 10, 20, and 40 mg/kg (pretreatment) | Reduced neurological deficits and cerebral edema | [13] |

| Traumatic brain injury rats | Brain Injury | 20 and 40 mg/kg (pretreatment) | Reduced neurological deficits and neuron loss | [14] |

Key Signaling Pathways Modulated by Osthole

Osthole exerts its pharmacological effects by modulating several key intracellular signaling pathways, primarily the PI3K/Akt, MAPK/ERK, and NF-κB pathways. These pathways are central to cell proliferation, survival, inflammation, and apoptosis.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a critical regulator of cell survival and proliferation. Osthole has been shown to inhibit this pathway in various cancer cells, leading to apoptosis and reduced proliferation.[15][16] It often achieves this by upregulating the tumor suppressor PTEN, which in turn inhibits PI3K and prevents the phosphorylation and activation of Akt.[16]

References

- 1. Osthole: an overview of its sources, biological activities, and modification development - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Osthole: A Promising Natural Coumarin Derivative with Diverse Therapeutic Applications_Chemicalbook [chemicalbook.com]

- 3. Osthole: A Review on Its Bioactivities, Pharmacological Properties, and Potential as Alternative Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]

- 5. Frontiers | Osthole: An up-to-date review of its anticancer potential and mechanisms of action [frontiersin.org]

- 6. Osthole improves collagen-induced arthritis in a rat model through inhibiting inflammation and cellular stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. karger.com [karger.com]

- 8. The in vitro and in vivo anti-inflammatory effect of osthole, the major natural coumarin from Cnidium monnieri (L.) Cuss, via the blocking of the activation of the NF-κB and MAPK/p38 pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Osthole attenuated cytotoxicity induced by 6-OHDA in SH-SY5Y cells through inhibition of JAK/STAT and MAPK pathways - ProQuest [proquest.com]

- 11. Neuroprotective Effect of Osthole on Neuron Synapses in an Alzheimer's Disease Cell Model via Upregulation of MicroRNA-9 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Network Proximity Analysis Deciphers the Pharmacological Mechanism of Osthole against D-Galactose Induced Cognitive Disorder in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Neuroprotective effect of osthole against acute ischemic stroke on middle cerebral ischemia occlusion in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Neuroprotective effects of osthole pretreatment against traumatic brain injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Osthole inhibits the PI3K/AKT signaling pathway via activation of PTEN and induces cell cycle arrest and apoptosis in esophageal squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

Isolating and Characterizing Osthol and its Hydrated Form from Cnidium monnieri: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the isolation and characterization of osthol, a bioactive coumarin predominantly found in the medicinal plant Cnidium monnieri. It also addresses the identity of "osthol hydrate," which, based on available chemical data, is likely a hydroxylated derivative of osthol rather than a true crystalline hydrate. This document details experimental protocols for extraction, purification, and analysis of osthol. Quantitative data is presented in structured tables for clarity, and key experimental workflows and biological pathways are visualized using diagrams.

Introduction to Cnidium monnieri and Osthol

Cnidium monnieri (L.) Cusson, a plant in the Apiaceae family, has a long history of use in traditional Chinese medicine.[1] Its fruits are a rich source of various bioactive compounds, with the coumarin derivative osthol being one of the most significant.[2] Osthol, or 7-methoxy-8-(3-methyl-2-butenyl)-2H-1-benzopyran-2-one, has garnered considerable attention from the scientific community due to its wide range of pharmacological activities.[3] These include anti-inflammatory, anti-cancer, neuroprotective, and osteogenic properties.[1][2][4]

The term "this compound" is not commonly found in scientific literature as a distinct, isolated compound. Chemical databases suggest that "this compound" is a synonym for 8-(3-Hydroxy-3-methylbutyl)-7-methoxychromen-2-one, a hydroxylated form of osthol that could be a metabolite or a product of a hydration reaction across the double bond of osthol's prenyl side chain.[5] This guide will focus on the isolation and characterization of osthol and will present the available data for its hydroxylated derivative, the putative "this compound."

Isolation of Osthol from Cnidium monnieri

The isolation of osthol from the dried fruits of Cnidium monnieri typically involves solvent extraction followed by chromatographic purification.

Experimental Protocol: Extraction

A common method for extracting osthol is through solvent extraction.

-

Plant Material Preparation : Dried and powdered fruits of Cnidium monnieri are used as the starting material.

-

Solvent Selection : Various organic solvents can be used for extraction, with ethanol or methanol being common choices.[6] An aqueous-alcoholic solvent has been reported to be highly efficient.[7]

-

Extraction Process :

-

Mix the powdered plant material with the selected solvent (e.g., 97.7% methanol) in a suitable sample-to-solvent ratio (e.g., 1500 mg/10 ml).[8][9]

-

Employ a suitable extraction technique such as ultrasonic-assisted extraction (e.g., for 60 minutes at 100 W, 50 kHz) or reflux extraction.[6]

-

After extraction, separate the supernatant from the plant debris by filtration or centrifugation.

-

The crude extract is then concentrated under reduced pressure to yield a residue.

-

Experimental Protocol: Purification

The crude extract containing osthol is further purified using chromatographic techniques.

-

Column Chromatography :

-

The crude extract is subjected to column chromatography on silica gel.

-

A gradient elution system of n-hexane and ethyl acetate is typically used to separate the different components.

-

Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing osthol.

-

-

High-Speed Counter-Current Chromatography (HSCCC) :

-

Recrystallization :

-

The purified osthol fractions are combined, and the solvent is evaporated.

-

The resulting solid is then recrystallized from a suitable solvent (e.g., ether or ethanol) to obtain pure osthol crystals.[11]

-

Characterization of Osthol and "this compound"

The characterization of the isolated compound is crucial to confirm its identity and purity. This involves determining its physicochemical properties and analyzing its spectroscopic data.

Physicochemical and Spectroscopic Data

The following tables summarize the key quantitative data for osthol and its putative hydrated form.

Table 1: Physicochemical Properties of Osthol and "this compound"

| Property | Osthol | "this compound" (8-(3-Hydroxy-3-methylbutyl)-7-methoxychromen-2-one) |

| Molecular Formula | C₁₅H₁₆O₃ | C₁₅H₁₈O₄ |

| Molecular Weight | 244.29 g/mol | 262.30 g/mol |

| Appearance | Colorless needle-like crystals | Not specified |

| Melting Point | 83-84 °C | Not specified |

| Solubility | Soluble in methanol, ethanol, chloroform, acetone, ethyl acetate, and boiling petroleum ether; insoluble in water.[12] | Not specified |

Table 2: Spectroscopic Data for Osthol

| Technique | Data |

| ¹H NMR (CDCl₃) | δ 7.62 (d, J=9.5 Hz, 1H), 7.33 (d, J=8.5 Hz, 1H), 6.84 (d, J=8.5 Hz, 1H), 6.24 (d, J=9.5 Hz, 1H), 5.18 (t, J=7.0 Hz, 1H), 3.93 (s, 3H), 3.49 (d, J=7.0 Hz, 2H), 1.84 (s, 3H), 1.68 (s, 3H) |

| ¹³C NMR (CDCl₃) | δ 161.2, 160.5, 152.7, 143.9, 132.5, 126.2, 122.1, 117.8, 113.0, 112.8, 107.4, 56.2, 25.9, 22.1, 18.0 |

| IR (KBr) νₘₐₓ cm⁻¹ | 1717 (C=O), 1604, 1500 (aromatic C=C), 1160 (C-O)[13] |

| MS (EI) m/z | 244 [M]⁺ |

Table 3: Computed Properties for "this compound"

| Property | Value |

| IUPAC Name | 8-(3-hydroxy-3-methylbutyl)-7-methoxychromen-2-one |

| XLogP3 | 2.4 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 4 |

| Rotatable Bond Count | 4 |

Note: Experimental data for "this compound" is limited. The data presented is based on computational predictions from PubChem.[5]

Experimental Workflow and Signaling Pathways

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for the isolation and characterization of osthol.

Caption: Experimental workflow for osthol isolation.

Signaling Pathways Modulated by Osthol

Osthol has been reported to modulate various signaling pathways, contributing to its diverse pharmacological effects. The diagram below depicts a simplified representation of some of these pathways.

Caption: Simplified signaling pathways modulated by osthol.

Conclusion

This technical guide has outlined the key procedures for the isolation and characterization of osthol from Cnidium monnieri. It has also clarified the likely identity of "this compound" as a hydroxylated derivative of osthol. The provided experimental protocols, tabulated data, and visual diagrams serve as a valuable resource for researchers and professionals in the field of natural product chemistry and drug development. Further research is warranted to isolate and fully characterize the hydroxylated derivatives of osthol from Cnidium monnieri and to evaluate their biological activities in comparison to the parent compound.

References

- 1. Isolation and identification of metabolites of osthole in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Osthol | C15H16O3 | CID 10228 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Optimization of extraction conditions for osthol, a melanogenesis inhibitor from Cnidium monnieri fruits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 8-(2,3-Dihydroxy-3-methylbutyl)-7-methoxychromen-2-one | C15H18O5 | CID 5070783 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Osthole: A Review on Its Bioactivities, Pharmacological Properties, and Potential as Alternative Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. 8-[(2S)-2,3-dihydroxy-3-methylbutyl]-7-methoxychromen-2-one|lookchem [lookchem.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Effects of Osthol Isolated from Cnidium monnieri Fruit on Urate Transporter 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. PubChemLite - 8-[(2s)-2,3-dihydroxy-3-methylbutyl]-7-methoxychromen-2-one (C15H18O5) [pubchemlite.lcsb.uni.lu]

An In-Depth Technical Guide to the Biosynthesis of Coumarins, Including Osthol Hydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biosynthesis of coumarins, with a specific focus on the pharmacologically significant compound, osthol hydrate. The guide details the enzymatic steps of the biosynthetic pathway, presents quantitative data on key enzymes, outlines detailed experimental protocols for relevant assays, and visualizes the intricate signaling and metabolic pathways involved.

Introduction to Coumarin Biosynthesis

Coumarins are a diverse class of specialized metabolites found in a wide variety of plants, where they play crucial roles in defense against herbivores and pathogens. Their diverse pharmacological activities have also made them attractive targets for drug discovery and development. The biosynthesis of coumarins originates from the general phenylpropanoid pathway, which converts the amino acid L-phenylalanine into a variety of phenolic compounds.

The core coumarin structure is formed through a series of enzymatic reactions that include hydroxylations, ortho-hydroxylations, and lactonization. From the central precursor, umbelliferone, a vast array of simple and complex coumarins are synthesized through further modifications such as prenylation, methylation, and glycosylation. Osthol, a prenylated and methylated coumarin, and its hydrated form, this compound, are of particular interest due to their wide range of biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects.

The Biosynthetic Pathway of this compound

The biosynthesis of this compound begins with the general phenylpropanoid pathway, followed by the coumarin-specific branch leading to the formation of umbelliferone. Subsequent prenylation and methylation steps yield osthole, which can then be hydrated to form this compound.

General Phenylpropanoid Pathway

The initial steps of the pathway convert L-phenylalanine to p-coumaroyl-CoA, a key intermediate for the biosynthesis of numerous phenolic compounds.

-

L-Phenylalanine to trans-Cinnamic Acid: The pathway is initiated by the deamination of L-phenylalanine, catalyzed by Phenylalanine Ammonia-Lyase (PAL) .

-

trans-Cinnamic Acid to p-Coumaric Acid: The hydroxylation of trans-cinnamic acid at the C4 position is catalyzed by Cinnamate 4-Hydroxylase (C4H) , a cytochrome P450 monooxygenase.

-

p-Coumaric Acid to p-Coumaroyl-CoA: The final step of the general phenylpropanoid pathway involves the activation of p-coumaric acid to its corresponding CoA thioester by 4-Coumarate-CoA Ligase (4CL) .

Coumarin Branch: Formation of Umbelliferone

The formation of the coumarin scaffold from p-coumaroyl-CoA involves an ortho-hydroxylation and subsequent lactonization.

-

p-Coumaroyl-CoA to 2,4-dihydroxycinnamoyl-CoA: The ortho-hydroxylation of p-coumaroyl-CoA at the C2 position is a critical step catalyzed by p-Coumaroyl-CoA 2'-Hydroxylase (C2'H) .

-

2,4-dihydroxycinnamoyl-CoA to Umbelliferone: The newly formed 2-hydroxy group facilitates the spontaneous or enzyme-assisted intramolecular cyclization (lactonization) to form the coumarin ring of umbelliferone .

Biosynthesis of Osthole from Umbelliferone

Umbelliferone serves as the precursor for a variety of complex coumarins, including osthole.

-

Umbelliferone to Demethylsuberosin (C6-prenylation) or Osthenol (C8-prenylation): A prenyltransferase (PT) catalyzes the transfer of a dimethylallyl pyrophosphate (DMAPP) group to either the C6 or C8 position of umbelliferone. For osthole biosynthesis, prenylation occurs at the C8 position to form osthenol.

-

Osthenol to Osthole: The final step is the methylation of the 7-hydroxyl group of osthenol, catalyzed by an O-methyltransferase (OMT) , using S-adenosyl methionine (SAM) as the methyl donor, to produce osthole .

Formation of this compound

Osthole can be converted to this compound through the addition of a water molecule across the double bond of the prenyl side chain. This conversion can occur enzymatically or non-enzymatically in planta.

Quantitative Data on Key Biosynthetic Enzymes

The efficiency of the biosynthetic pathway is determined by the kinetic properties of its constituent enzymes. The following table summarizes available quantitative data for key enzymes in the osthole biosynthetic pathway.

| Enzyme | Substrate | Km | Vmax | kcat | Source Organism | Reference |

| Phenylalanine Ammonia-Lyase (PAL) | L-Phenylalanine | 120 ± 33 µM | - | 117 ± 32 min⁻¹ | Peucedanum praeruptorum | [1] |

| Cinnamate 4-Hydroxylase (C4H) | trans-Cinnamic Acid | 5 µM | - | - | Petroselinum crispum | [2] |

| 4-Coumarate-CoA Ligase (4CL) | p-Coumaric Acid | 93.99 µM | - | - | Marchantia paleacea | [3] |

| Caffeic Acid | 113.30 µM | - | - | Marchantia paleacea | [3] | |

| Ferulic Acid | 414.10 µM | - | - | Marchantia paleacea | [3] | |

| Umbelliferone Prenyltransferase (PsPT2) | Umbelliferone | 10 ± 1 µM | - | - | Pastinaca sativa | [4] |

| DMAPP | 7.6 ± 0.8 µM | - | - | Pastinaca sativa | [4] | |

| O-Methyltransferase (COMT-S) | Esculetin | - | - | - | Peucedanum praeruptorum | [5] |

| Bergaptol | - | - | - | Peucedanum praeruptorum | [5] |

Note: "-" indicates data not available in the cited literature. Kinetic parameters for O-methyltransferases acting on osthenol are not yet well characterized.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of coumarin biosynthesis.

Phenylalanine Ammonia-Lyase (PAL) Enzyme Activity Assay (Spectrophotometric)

This protocol measures the activity of PAL by monitoring the formation of trans-cinnamic acid, which absorbs light at 290 nm.

Materials:

-

Tris-HCl buffer (100 mM, pH 8.8)

-

L-phenylalanine solution (50 mM)

-

HCl (1 M)

-

Spectrophotometer and UV-transparent cuvettes

-

Plant tissue extract containing PAL

Procedure:

-

Prepare the reaction mixture in a 1.5 mL microcentrifuge tube:

-

800 µL of 100 mM Tris-HCl buffer (pH 8.8)

-

100 µL of 50 mM L-phenylalanine solution

-

-

Pre-incubate the reaction mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding 100 µL of the plant enzyme extract.

-

Incubate the reaction at 37°C for 30 minutes.

-

Stop the reaction by adding 100 µL of 1 M HCl.

-

Centrifuge the mixture at 13,000 x g for 10 minutes to pellet any precipitate.

-

Measure the absorbance of the supernatant at 290 nm against a blank.

-

The blank should contain all components except the enzyme extract, which is added after the HCl.

-

Calculate the amount of trans-cinnamic acid produced using a standard curve. One unit of PAL activity is defined as the amount of enzyme that produces 1 µmol of trans-cinnamic acid per minute under the assay conditions.

Cinnamate 4-Hydroxylase (C4H) Enzyme Activity Assay (Microsomal)

This assay measures the activity of the membrane-bound C4H by quantifying the conversion of radiolabeled trans-cinnamic acid to p-coumaric acid.

Materials:

-

Potassium phosphate buffer (100 mM, pH 7.5)

-

NADPH solution (20 mM)

-

[¹⁴C]-trans-Cinnamic acid (specific activity ~50 mCi/mmol)

-

Microsomal fraction isolated from plant tissue

-

Ethyl acetate

-

TLC plates (silica gel) and developing solvent (e.g., toluene:ethyl acetate:formic acid, 5:4:1, v/v/v)

-

Scintillation counter and scintillation cocktail

Procedure:

-

Prepare the reaction mixture in a glass tube:

-

40 µL of 100 mM potassium phosphate buffer (pH 7.5)

-

5 µL of 20 mM NADPH

-

5 µL of [¹⁴C]-trans-cinnamic acid (e.g., 0.1 µCi)

-

-

Pre-incubate the mixture at 30°C for 3 minutes.

-

Initiate the reaction by adding 50 µL of the microsomal preparation (containing ~50-100 µg of protein).

-

Incubate the reaction at 30°C for 20 minutes with gentle shaking.

-

Stop the reaction by adding 20 µL of 6 M HCl.

-

Extract the products by adding 200 µL of ethyl acetate and vortexing vigorously.

-

Centrifuge at 2,000 x g for 5 minutes to separate the phases.

-

Spot an aliquot of the upper organic phase onto a TLC plate.

-

Develop the TLC plate in the appropriate solvent system.

-

Visualize the radioactive spots using a phosphorimager or by autoradiography.

-

Scrape the spots corresponding to trans-cinnamic acid and p-coumaric acid into separate scintillation vials.

-

Add scintillation cocktail and quantify the radioactivity using a scintillation counter.

-

Calculate the percentage of conversion and express the enzyme activity as pmol of product formed per mg of protein per minute.

4-Coumarate-CoA Ligase (4CL) Enzyme Activity Assay (HPLC-based)

This protocol measures 4CL activity by monitoring the formation of p-coumaroyl-CoA via HPLC.

Materials:

-

Tris-HCl buffer (200 mM, pH 7.5)

-

ATP solution (50 mM)

-

MgCl₂ solution (50 mM)

-

Coenzyme A (CoA) solution (5 mM)

-

p-Coumaric acid solution (10 mM)

-

Perchloric acid (10%)

-

HPLC system with a C18 column and UV detector

Procedure:

-

Prepare the reaction mixture in a 1.5 mL microcentrifuge tube:

-

50 µL of 200 mM Tris-HCl buffer (pH 7.5)

-

10 µL of 50 mM ATP

-

10 µL of 50 mM MgCl₂

-

10 µL of 5 mM CoA

-

10 µL of 10 mM p-coumaric acid

-

-

Pre-incubate the reaction mixture at 30°C for 5 minutes.

-

Initiate the reaction by adding 10 µL of the plant enzyme extract.

-

Incubate the reaction at 30°C for 15 minutes.

-

Stop the reaction by adding 20 µL of 10% perchloric acid.

-

Centrifuge at 13,000 x g for 10 minutes to pellet precipitated protein.

-

Filter the supernatant through a 0.22 µm filter.

-

Inject an aliquot onto the HPLC system.

-

Separate the components using a suitable gradient (e.g., water/acetonitrile with 0.1% formic acid).

-

Monitor the elution of p-coumaroyl-CoA at approximately 333 nm.

-

Quantify the amount of product formed using a standard curve of p-coumaroyl-CoA.

UPLC-MS/MS Analysis of Coumarins

This method allows for the sensitive and specific quantification of osthole and other coumarins in plant extracts.

Instrumentation:

-

UPLC system coupled to a triple quadrupole or Q-TOF mass spectrometer with an electrospray ionization (ESI) source.

-

C18 reversed-phase UPLC column (e.g., 1.7 µm particle size, 2.1 x 100 mm).

Sample Preparation:

-

Grind plant material to a fine powder in liquid nitrogen.

-

Extract a known amount of powder (e.g., 100 mg) with a suitable solvent (e.g., 1 mL of 80% methanol) by vortexing and sonication.

-

Centrifuge the extract at 13,000 x g for 15 minutes.

-

Filter the supernatant through a 0.22 µm PTFE filter into a UPLC vial.

UPLC-MS/MS Conditions:

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Gradient: A typical gradient would start with a low percentage of B, increasing to a high percentage over several minutes to elute the compounds of interest.

-

Flow Rate: 0.3 - 0.5 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 1-5 µL

-

Ionization Mode: Positive ESI

-

MS/MS Analysis: Multiple Reaction Monitoring (MRM) mode is used for quantification. Precursor and product ion transitions for each target coumarin need to be optimized.

Visualization of Pathways and Workflows

The following diagrams, generated using the Graphviz DOT language, illustrate the key pathways and experimental workflows discussed in this guide.

Caption: Biosynthesis pathway of this compound from L-Phenylalanine.

Caption: Jasmonate signaling pathway regulating coumarin biosynthesis.

Caption: A typical experimental workflow for metabolomic analysis of coumarins.

Regulation of Coumarin Biosynthesis

The biosynthesis of coumarins is tightly regulated at multiple levels, including transcriptional, post-transcriptional, and post-translational modifications. Phytohormones, particularly jasmonates (JA), play a central role in inducing coumarin biosynthesis in response to biotic and abiotic stresses.[3]

Upon stress perception, the levels of the active form of jasmonate, jasmonoyl-isoleucine (JA-Ile), increase. JA-Ile promotes the interaction between the F-box protein CORONATINE INSENSITIVE1 (COI1) and JASMONATE ZIM-DOMAIN (JAZ) repressor proteins. This interaction leads to the ubiquitination and subsequent degradation of JAZ proteins by the 26S proteasome. The degradation of JAZ repressors releases transcription factors, such as MYC2, which can then activate the expression of genes encoding key enzymes in the coumarin biosynthetic pathway, leading to the accumulation of these defensive compounds.[6]

Conclusion

This technical guide has provided a detailed overview of the biosynthesis of coumarins, with a particular focus on this compound. The elucidation of this pathway, from the general phenylpropanoid precursors to the final complex coumarin, provides a foundation for metabolic engineering efforts aimed at enhancing the production of these valuable compounds in plants or microbial systems. The provided experimental protocols and pathway diagrams serve as a practical resource for researchers in the fields of plant biochemistry, natural product chemistry, and drug development. Further research is needed to fully characterize the kinetics of all enzymes in the pathway and to unravel the complex regulatory networks that control coumarin biosynthesis in response to various environmental cues.

References

- 1. researchgate.net [researchgate.net]

- 2. Regulation and Functional Expression of Cinnamate 4-Hydroxylase from Parsley - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Molecular cloning and functional analysis of 4-coumarate: CoA ligases from Marchantia paleacea and their roles in lignin and flavanone biosynthesis | PLOS One [journals.plos.org]

- 4. UPLC-Q-TOF/MS-Based Metabolomics Approach Reveals Osthole Intervention in Breast Cancer 4T1 Cells | MDPI [mdpi.com]

- 5. The Molecular and Structural Basis of O-methylation Reaction in Coumarin Biosynthesis in Peucedanum praeruptorum Dunn - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

An In-depth Technical Guide on the Chemical Structure and Spectroscopic Data of Osthol Hydrate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Osthol hydrate, a derivative of the natural coumarin osthol, presents a molecule of interest for its potential pharmacological activities. This technical guide provides a comprehensive overview of its chemical structure and, due to the limited availability of direct experimental data for the hydrated form, presents a detailed analysis of the spectroscopic data for the parent compound, osthol. This document aims to serve as a foundational resource for researchers by also providing detailed experimental protocols for the spectroscopic analysis of coumarins and visualizing a key signaling pathway influenced by osthol, offering insights into its potential mechanism of action.

Chemical Structure and Properties of this compound

This compound, systematically named 8-(3-hydroxy-3-methylbutyl)-7-methoxychromen-2-one, is a derivative of osthol.[1] The addition of a water molecule across the double bond of the isopentenyl side chain of osthol results in the formation of this tertiary alcohol. This structural modification significantly alters the polarity and potentially the biological activity of the parent compound.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₈O₄ | PubChem |

| Molecular Weight | 262.30 g/mol | PubChem |

| IUPAC Name | 8-(3-hydroxy-3-methylbutyl)-7-methoxychromen-2-one | PubChem |

| CAS Number | 69219-24-5 | PubChem |

Spectroscopic Data of Osthol

The spectroscopic analysis of osthol provides a blueprint for the characterization of its derivatives, including this compound. The core coumarin structure and the methoxy group remain unchanged, with expected variations primarily in the signals corresponding to the side chain.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. The ¹H and ¹³C NMR data for osthol are well-documented.

Table 2: ¹H NMR Spectroscopic Data for Osthol (500 MHz, CDCl₃) [2]

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 | 6.2 | d | 9.5 |

| H-4 | 7.6 | d | 9.5 |

| H-5 | 7.3 | d | 8.0 |

| H-6 | 6.8 | d | 8.0 |

| H-1' | 3.55 | d | 7.3 |

| H-2' | 5.25 | t | 7.3 |

| H-4' (CH₃) | 1.86 | s | |

| H-5' (CH₃) | 1.69 | s | |

| 7-OCH₃ | 3.94 | s |

Table 3: ¹³C NMR Spectroscopic Data for Osthol (125 MHz, CDCl₃) [2]

| Carbon | Chemical Shift (δ, ppm) |

| C-2 | 161.78 |

| C-3 | 113.34 |

| C-4 | 144.19 |

| C-4a | 113.39 |

| C-5 | 126.66 |

| C-6 | 107.78 |

| C-7 | 160.64 |

| C-8 | 118.32 |

| C-8a | 153.22 |

| C-1' | 22.34 |

| C-2' | 121.57 |

| C-3' | 133.00 |

| C-4' | 26.20 |

| C-5' | 18.34 |

| 7-OCH₃ | 56.46 |

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy provides information about the functional groups present in a molecule.

Table 4: FT-IR Spectroscopic Data for Osthol (KBr pellet) [2]

| Wavenumber (cm⁻¹) | Assignment |

| 1717 | C=O stretching (lactone) |

| 1604, 1500 | C=C stretching (aromatic) |

| 1160 | C-O stretching |

| 830 | Aromatic C-H bending |

For this compound, an additional broad absorption band is expected in the region of 3200-3600 cm⁻¹ due to the hydroxyl (O-H) group.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound.

Table 5: Mass Spectrometry Data for Osthol (EI-MS) [2]

| m/z | Relative Intensity (%) | Assignment |

| 244 | 100 | [M]⁺ |

| 229 | 78 | [M - CH₃]⁺ |

| 213 | 44 | [M - OCH₃]⁺ |

| 201 | 68 | |

| 189 | 60 | |

| 131 | 32 | |

| 77 | 22 |

For this compound, the molecular ion peak [M]⁺ would be expected at m/z 262.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule.

Table 6: UV-Vis Spectroscopic Data for Osthol [3]

| λmax (nm) | Molar Absorptivity (ε) |

| 322 | 8000 |

| 258 | 4300 |

The UV-Vis spectrum of this compound is expected to be very similar to that of osthol, as the chromophore (the coumarin ring system) remains unchanged.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific data. The following are generalized protocols for the spectroscopic analysis of coumarins, which can be adapted for this compound.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

-

Use a relaxation delay of 1-5 seconds.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

A larger number of scans is typically required compared to ¹H NMR.

-

Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-220 ppm).

-

-

Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

FT-IR Spectroscopy

-

Sample Preparation (KBr Pellet Method):

-

Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry KBr powder using an agate mortar and pestle until a fine, uniform powder is obtained.

-

Press the mixture into a thin, transparent pellet using a hydraulic press.

-

-

Instrumentation: Use a Fourier-transform infrared spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder and record the sample spectrum.

-

Typically, spectra are recorded in the range of 4000-400 cm⁻¹.

-

-

Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to yield the final IR spectrum of the compound.

Mass Spectrometry

-

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

Instrumentation: Utilize a mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Ionization - EI).

-

Data Acquisition:

-

Introduce the sample into the ion source.

-

Acquire the mass spectrum over a suitable mass range to include the expected molecular ion peak.

-

For structural elucidation, tandem mass spectrometry (MS/MS) can be performed to obtain fragmentation patterns.

-

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions.

UV-Vis Spectroscopy

-

Sample Preparation:

-

Prepare a stock solution of the sample of known concentration in a UV-transparent solvent (e.g., ethanol, methanol, acetonitrile).

-

Prepare a series of dilutions from the stock solution to determine the molar absorptivity.

-

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Data Acquisition:

-

Record a baseline spectrum with the cuvettes filled with the solvent.

-

Record the UV-Vis spectrum of the sample solution over a specific wavelength range (e.g., 200-800 nm).

-

-

Data Analysis: Identify the wavelengths of maximum absorbance (λmax) and calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εcl).

Biological Activity and Signaling Pathways

While specific studies on the biological activity of this compound are limited, the parent compound osthol is known to modulate several key signaling pathways, offering insights into the potential therapeutic applications of its derivatives.

Osthol has been reported to exhibit a range of biological activities, including anti-inflammatory, neuroprotective, and anti-cancer effects.[4][5][6] These effects are often mediated through the regulation of various signaling pathways.

PI3K/Akt Signaling Pathway

One of the well-studied pathways affected by osthol is the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway.[5] This pathway is crucial in regulating cell survival, proliferation, and apoptosis. In many cancer cells, the PI3K/Akt pathway is constitutively active, promoting tumor growth. Osthol has been shown to inhibit this pathway, leading to the induction of apoptosis in cancer cells.

Caption: Osthol's inhibitory effect on the PI3K/Akt signaling pathway.

Conclusion

This compound is a structurally interesting derivative of the natural product osthol. While direct experimental spectroscopic and biological data for this compound are currently scarce, this guide provides a comprehensive foundation for its study by presenting detailed information on its parent compound, osthol. The provided spectroscopic data, experimental protocols, and insights into the signaling pathways modulated by osthol will be invaluable for researchers and scientists working on the characterization and development of novel coumarin-based therapeutic agents. Further research is warranted to fully elucidate the unique spectroscopic and pharmacological profile of this compound.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Osthol | C15H16O3 | CID 10228 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Osthole: an overview of its sources, biological activities, and modification development - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Osthole: A Coumarin with Dual Roles in Biology and Chemistry [mdpi.com]

- 6. Osthole: A Multifunctional Natural Compound with Potential Anticancer, Antioxidant and Anti-inflammatory Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Review of Osthol Hydrate's Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Osthol, a natural coumarin derivative primarily isolated from plants of the Apiaceae family, such as Cnidium monnieri, has garnered significant scientific interest for its broad spectrum of pharmacological activities.[1][2][3] Preclinical in vitro and in vivo studies have demonstrated its potential as a therapeutic agent across multiple domains, including oncology, neuroprotection, and immunology. Osthol's mechanisms of action are multifaceted, involving the modulation of numerous key signaling pathways such as NF-κB, PI3K/Akt, MAPK, and Nrf2.[4][5][6][7] Despite its promising bioactivities, osthol's clinical development is hampered by poor water solubility and low bioavailability.[8][9] This technical guide provides a comprehensive review of the current state of research on osthol, summarizing its therapeutic potential, mechanisms of action, and key experimental findings. It aims to serve as a foundational resource for researchers and professionals engaged in drug discovery and development.

Introduction to Osthol

Osthol (7-methoxy-8-(3-methyl-2-butenyl)-2H-1-benzopyran-2-one) is an O-methylated coumarin that has been a staple in Traditional Chinese Medicine for centuries.[2][3][10] It is the primary bioactive component of Fructus Cnidii, the fruit of Cnidium monnieri.[2] Modern pharmacological research has substantiated many of its traditional uses, revealing potent anti-inflammatory, anticancer, neuroprotective, osteogenic, hepatoprotective, and cardiovascular protective properties.[2][11] Its therapeutic effects stem from its ability to interact with a wide array of molecular targets, making it a promising candidate for developing multi-target drugs.[2]

Pharmacokinetics and Metabolism

The clinical utility of osthol is currently limited by its pharmacokinetic profile. It is characterized by poor water solubility, a short half-life, and consequently, low oral bioavailability.[8][9][12]

-

Absorption: Studies using rat single-pass intestine perfusion (SPIP) models indicate that osthol absorption is a passive diffusion process.[2]

-

Distribution: Following administration, osthol undergoes rapid distribution.[2][8] Pharmacokinetic studies in rats show a biphasic plasma concentration-time curve, with a swift distribution phase followed by a more gradual elimination phase.[2][13]

-

Metabolism: Osthol is extensively metabolized in vivo. The primary phase I metabolic reactions include hydroxylation, demethylation, and hydrogenation.[2][8] Phase II metabolism mainly involves glucuronidation.[2] Osthenol, a major metabolite, may contribute to the overall pharmacological activity.[14]

-

Excretion: Metabolites are primarily identified in urine.[2]

Efforts to overcome these limitations include the development of novel drug delivery systems, such as nanoemulsions, which have been shown to enhance brain targeting and bioavailability for potential Alzheimer's disease treatment.[9]

Therapeutic Potential and Mechanisms of Action

Osthol's therapeutic effects are broad, impacting numerous disease states through the modulation of complex signaling networks.

Anticancer Activity

Osthol exhibits significant anticancer properties across various malignancies, including cervical, ovarian, lung, breast, and liver cancers.[3][15][16][17] Its antitumor effects are mediated through the inhibition of proliferation, induction of apoptosis, arrest of the cell cycle, and suppression of metastasis and invasion.[16][18][19]

Mechanisms of Action:

-

PI3K/Akt/mTOR Pathway Inhibition: Osthol suppresses the PI3K/Akt signaling pathway in numerous cancer cell lines, including head and neck squamous cell carcinoma, breast cancer, and chronic myeloid leukemia.[4][16] This inhibition leads to decreased cell proliferation and survival. In HER2-overexpressing breast cancer cells, osthol downregulates Fatty Acid Synthase (FASN) by inhibiting the c-Met/Akt/mTOR pathway.[2]

-

NF-κB Signaling Suppression: Osthol has been shown to inhibit the NF-κB pathway, which is crucial for cancer cell survival and proliferation. In cervical cancer cells, osthol suppresses ATM/NF-κB signaling, enhancing radiosensitivity.[20]

-

Wnt/β-catenin Pathway Inactivation: In cervical cancer cell lines, osthol promotes apoptosis and inhibits proliferation and invasion by inactivating the Wnt/β-catenin pathway.[18]

-

Induction of Apoptosis: Osthol induces apoptosis by modulating the expression of Bcl-2 family proteins (decreasing anti-apoptotic Bcl-2 and increasing pro-apoptotic Bax) and activating caspases-3 and -9.[10][21]

Caption: Osthol inhibits cancer via PI3K/Akt, NF-κB, and Wnt pathways.

Table 1: In Vitro Anticancer Activity of Osthol

| Cancer Cell Line | Cancer Type | IC50 Value (µM) | Reference |

|---|---|---|---|

| HeLa | Cervical Cancer | 45.01 ± 3.91 | [18] |

| Me-180 | Cervical Cancer | 88.95 ± 0.13 | [18] |

| C6 | Rat Glioma | Not specified (effective inhibition) | [16] |

| A549 | Lung Adenocarcinoma | 5 - 20 (effective inhibition) |[16] |

Neuroprotective Effects

Osthol demonstrates significant neuroprotective potential, offering therapeutic promise for neurodegenerative diseases like Alzheimer's and Parkinson's, as well as for ischemic stroke and traumatic brain injury (TBI).[2][21]

Mechanisms of Action:

-

Antioxidative and Anti-inflammatory Pathways: Osthol protects neurons by activating the Nrf2 signaling pathway, a key regulator of antioxidant responses.[4][22] It upregulates the expression of heme oxygenase-1 (HO-1) and other antioxidant enzymes.[6] Simultaneously, it suppresses neuroinflammation by inhibiting the MAPK and NF-κB signaling pathways, thereby reducing the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6 in microglial cells.[5][6][23][24]

-

Notch Signaling Pathway: In models of brain injury and Alzheimer's disease, osthol activates the Notch signaling pathway, which is crucial for promoting neural stem cell (NSC) proliferation and neurogenesis.[4][5][25]

-

PI3K/Akt Pathway: Activation of the PI3K/Akt cascade by osthol mediates neuronal survival and protects against glutamate-induced excitotoxicity.[4][5]

-

Anti-Apoptotic Effects: Osthol inhibits neuronal apoptosis by increasing the Bcl-2/Bax ratio and decreasing the activity of caspase-3.[9][21]

Caption: Osthol promotes neuroprotection via pro-survival and anti-inflammatory pathways.

Anti-inflammatory and Immunomodulatory Activity

Osthol exerts potent anti-inflammatory effects in various models, including acute lung injury, ulcerative colitis, and arthritis.[4][23]

Mechanisms of Action:

-

Inhibition of Pro-inflammatory Mediators: Osthol significantly reduces the production of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6), nitric oxide (NO), and prostaglandin E2.[2][23][26][27]

-

NF-κB and MAPK Pathway Inhibition: The primary anti-inflammatory mechanism involves the suppression of the NF-κB and MAPK (p38, JNK) signaling pathways.[4][7][26] By inhibiting NF-κB activation, osthol prevents the transcription of numerous inflammatory genes.[23][28]

-

JAK2/STAT3 Pathway Suppression: In models of acute lung and renal injury, osthol was found to suppress the JAK2/STAT3 signaling pathway.[4]

Table 2: In Vivo Anti-inflammatory and Analgesic Dosing of Osthol

| Animal Model | Condition | Effective Dose | Outcome | Reference |

|---|---|---|---|---|

| Rat | Collagen-Induced Arthritis | 20 and 40 mg/kg | Alleviated arthritic symptoms; Reduced IL-1β, TNF-α, IL-6 | [26] |

| Mouse | Acetic Acid/Formalin-induced Hyperalgesia | ED₅₀ = 5.43 mg/kg | Decreased pain response | [27] |

| Rat | Traumatic Brain Injury | Not specified | Reduced pro-inflammatory cytokines (IL-6, IL-1β, TNF-α) |[24] |

Osteogenic Activity

Osthol has shown significant potential as a therapeutic agent for osteoporosis by promoting bone formation.[2]

Mechanisms of Action:

-

Stimulation of Osteoblast Differentiation: Osthol promotes the proliferation and differentiation of osteoblasts.[2]

-

Wnt/β-catenin Signaling: It stimulates the expression of Osteoprotegerin (OPG) through the activation of the β-catenin signaling pathway, which is critical for bone mass enhancement.[4]

-

cAMP/CREB Pathway: Osthol-mediated osteogenesis is also linked to the activation of the cAMP/CREB signaling pathway and the downstream transcription factor osterix.[4]

-

BMP-2/p38 MAPK Pathway: Studies have shown that osthol can stimulate osteoblastic differentiation via the bone morphogenetic protein-2 (BMP-2)/p38 and ERK1/2 pathway.[1][29]

Caption: Osthol promotes bone formation by stimulating osteoblasts and inhibiting osteoclasts.

Effects on Metabolic Syndrome

Osthol has demonstrated beneficial effects in animal models of metabolic syndrome induced by high-fat/high-sugar diets.[30][31][32]

Mechanisms of Action:

-

Inhibition of Fructokinase (KHK-C): Osthol ameliorates metabolic syndrome and associated kidney damage by inhibiting the activity of fructokinase-C, a key enzyme in fructose metabolism.[30][31]

-

Nrf2 Activation: It prevents oxidative stress associated with metabolic syndrome by activating the Nrf2 pathway.[30][31]

-

Reduction of Lipotoxicity: Osthol reduces renal lipotoxicity and improves metabolic markers such as hypertension, hyperglycemia, and hypertriglyceridemia.[30][31]

-

PPARα/γ Activation: Osthol alleviates hyperglycemia and improves insulin resistance by activating PPARα/γ and AMP-activated protein kinase (AMPK).[2]

Table 3: Effects of Osthol on Metabolic Syndrome in Rats

| Parameter | Diet | Treatment | Result | Reference |

|---|---|---|---|---|

| Blood Pressure | High-Fat/High-Sugar | Osthol (30 & 40 mg/kg/d) | Prevention of hypertension | [30][31] |

| Blood Glucose | High-Fat/High-Sugar | Osthol (30 & 40 mg/kg/d) | Prevention of hyperglycemia | [30][31] |

| Serum Triglycerides | High-Fat/High-Sugar | Osthol (30 & 40 mg/kg/d) | Prevention of hypertriglyceridemia | [30][31] |

| Kidney Function | High-Fat/High-Sugar | Osthol (30 & 40 mg/kg/d) | Ameliorated fall in GFR and tubular damage | [30][31] |

| Kidney KHK Activity | High-Fat/High-Sugar | Osthol (30 & 40 mg/kg/d) | Inhibited KHK activity |[30][31] |

Key Experimental Protocols

In Vivo: Collagen-Induced Arthritis (CIA) Rat Model

This protocol is used to evaluate the anti-inflammatory and anti-arthritic effects of osthol.[26]

-

Induction: Male Wistar rats are immunized with an intradermal injection of 100 µL of an emulsion containing bovine type II collagen and complete Freund's adjuvant at the base of the tail. A booster injection is given 7 days later.

-

Treatment: Following the onset of arthritis (typically around day 14), rats are randomly assigned to groups. The treatment group receives daily oral or intraperitoneal administration of osthol (e.g., 20 and 40 mg/kg) for a specified period (e.g., 2-3 weeks). A vehicle control group and a positive control group (e.g., methotrexate) are included.

-

Assessment:

-

Clinical Scoring: Arthritis severity is scored 3-4 times a week based on paw swelling and erythema.

-

Histopathology: At the end of the study, ankle joints are collected, fixed, decalcified, and embedded in paraffin. Sections are stained with Hematoxylin and Eosin (H&E) to assess inflammation, pannus formation, and bone erosion.

-

Biochemical Analysis: Serum is collected to measure levels of inflammatory cytokines (TNF-α, IL-1β, IL-6) using ELISA kits.

-

Caption: Workflow for evaluating osthol in a rat model of collagen-induced arthritis.

In Vitro: LPS-Stimulated Microglia Assay

This protocol is used to assess the anti-inflammatory effects of osthol on microglial cells.[6]

-

Cell Culture: BV2 mouse microglial cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

-

Treatment: Cells are seeded in plates and allowed to adhere. They are then pre-treated with various concentrations of osthol for 1 hour.

-

Inflammatory Stimulation: Lipopolysaccharide (LPS) (e.g., 10 µg/mL) is added to the culture medium (except for the control group) to induce an inflammatory response.

-

Assessment:

-

Cytokine Measurement (ELISA): After 6 hours of LPS stimulation, the cell culture supernatant is collected. The concentrations of secreted inflammatory cytokines (TNF-α, IL-6, IL-1β) are quantified using specific ELISA kits.

-

Western Blot Analysis: After 24 hours of LPS stimulation, cells are lysed to extract total protein. Western blotting is performed to analyze the protein expression levels of key signaling molecules, such as phosphorylated-NF-κB p65, total NF-κB p65, Nrf2, and HO-1, to elucidate the mechanism of action.

-

Safety and Toxicology

While osthol shows significant therapeutic promise, it is essential to consider its safety profile. Acute toxicity studies in mice administered osthol intraperitoneally determined an LD₅₀ of approximately 710 mg/kg, suggesting moderate toxicity via this route.[33] Subchronic oral administration in rats (at doses of 5, 25, and 50 mg/kg/day for 45 days) did not result in significant changes in body weight or hematological parameters but did show some alterations in biochemical markers (creatinine, potassium, glucose) and histopathological changes in the kidney.[33] These findings highlight the need for further comprehensive toxicological studies to establish a safe therapeutic window for clinical applications.

Conclusion and Future Directions

Osthol is a pharmacologically privileged natural compound with well-documented therapeutic potential in preclinical models of cancer, neurodegeneration, inflammation, osteoporosis, and metabolic disorders. Its ability to modulate multiple critical signaling pathways underscores its potential as a multi-target drug candidate. However, the translation of osthol from a promising preclinical compound to a clinical therapeutic is challenged by its poor pharmacokinetics, particularly its low bioavailability.

Future research should focus on two key areas:

-

Drug Delivery and Formulation: Development and optimization of advanced drug delivery systems (e.g., nanoparticles, liposomes, nanoemulsions) are critical to improve the solubility, stability, and bioavailability of osthol, thereby enhancing its therapeutic efficacy.

-

Clinical Investigation: There is a notable lack of human clinical trials.[23] Rigorous, well-designed clinical studies are necessary to validate the efficacy and safety of osthol in human populations for its most promising indications.

References

- 1. selleckchem.com [selleckchem.com]

- 2. Osthole: A Review on Its Bioactivities, Pharmacological Properties, and Potential as Alternative Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ijrpr.com [ijrpr.com]

- 4. Osthole: an overview of its sources, biological activities, and modification development - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Signaling Pathways Involved in the Neuroprotective Effect of Osthole: Evidence and Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Protective effects of osthole against inflammation induced by lipopolysaccharide in BV2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. caringsunshine.com [caringsunshine.com]

- 8. Advances in Pharmacokinetic Characteristics and Metabolites of Osthole [actanp.hebeinu.edu.cn]

- 9. Osthole-Loaded Nanoemulsion Enhances Brain Target in the Treatment of Alzheimer's Disease via Intranasal Administration - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Osthole enhances antitumor activity and irradiation sensitivity of cervical cancer cells by suppressing ATM/NF-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Osthole: A Medicinally Privileged Natural Compound with its Therapeutic Potential | Bentham Science [benthamscience.com]

- 12. Bioavailability enhancement of osthole after oral administration of Bushen Yizhi prescription extract to rats followed by Cnidium monnieri (L.) Cusson fruits extract in comparison to pure osthole at different doses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Pharmacokinetics of osthole in rat plasma using high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. taylorandfrancis.com [taylorandfrancis.com]

- 15. potential-anticancer-properties-of-osthol-a-comprehensive-mechanistic-review - Ask this paper | Bohrium [bohrium.com]

- 16. Potential Anticancer Properties of Osthol: A Comprehensive Mechanistic Review [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. Frontiers | Osthole: An up-to-date review of its anticancer potential and mechanisms of action [frontiersin.org]

- 19. Osthole: A Multifunctional Natural Compound with Potential Anticancer, Antioxidant and Anti-inflammatory Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Osthole enhances antitumor activity and irradiation sensitivity of cervical cancer cells by suppressing ATM/NF‑κB signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Osthole Antagonizes Microglial Activation in an NRF2-Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]

- 23. caringsunshine.com [caringsunshine.com]

- 24. Osthole alleviates inflammation by down-regulating NF-κB signaling pathway in traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. The Coumarin Derivative Osthole Stimulates Adult Neural Stem Cells, Promotes Neurogenesis in the Hippocampus, and Ameliorates Cognitive Impairment in APP/PS1 Transgenic Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Osthole improves collagen-induced arthritis in a rat model through inhibiting inflammation and cellular stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Osthole ameliorates neurogenic and inflammatory hyperalgesia by modulation of iNOS, COX-2, and inflammatory cytokines in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Osthol | C15H16O3 | CID 10228 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 29. osthol, 484-12-8 [thegoodscentscompany.com]

- 30. Osthol Ameliorates Kidney Damage and Metabolic Syndrome Induced by a High-Fat/High-Sugar Diet - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. Osthol Ameliorates Kidney Damage and Metabolic Syndrome Induced by a High-Fat/High-Sugar Diet - PMC [pmc.ncbi.nlm.nih.gov]

- 32. researchgate.net [researchgate.net]

- 33. brieflands.com [brieflands.com]

Initial Screening of Osthol Hydrate for Anticancer Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract